molecular formula C15H21BrN2O2 B248124 N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

Katalognummer: B248124
Molekulargewicht: 341.24 g/mol
InChI-Schlüssel: LDZNUSPFEHIING-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group, a dimethyl morpholine ring, and a propanamide moiety

Eigenschaften

Molekularformel

C15H21BrN2O2

Molekulargewicht

341.24 g/mol

IUPAC-Name

N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

InChI

InChI=1S/C15H21BrN2O2/c1-11-9-18(10-12(2)20-11)8-7-15(19)17-14-5-3-13(16)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)

InChI-Schlüssel

LDZNUSPFEHIING-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)Br

Kanonische SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide typically involves a multi-step process:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline. This reaction is usually carried out using bromine in the presence of a suitable solvent such as acetic acid.

    Formation of the Morpholine Intermediate: The next step involves the synthesis of 2,6-dimethylmorpholine. This can be achieved through the reaction of 2,6-dimethylphenol with morpholine in the presence of a catalyst.

    Coupling Reaction: The final step involves the coupling of the bromophenyl intermediate with the morpholine intermediate to form this compound. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as this compound oxides.

    Reduction: Reduced derivatives such as this compound amines.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.

    Biology: In biological research, the compound is used to study the effects of bromophenyl and morpholine derivatives on biological systems. It is also used in the development of new biochemical assays.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of new pharmacological activities.

    Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and advanced materials. It is also used in the development of new polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and the morpholine ring play crucial roles in its biological activity. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-chlorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide: Similar structure with a chlorine atom instead of bromine.

    N-(4-fluorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide: Similar structure with a fluorine atom instead of bromine.

    N-(4-methylphenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide: Similar structure with a methyl group instead of bromine.

Uniqueness

N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is unique due to the presence of the bromine atom in the bromophenyl group. This bromine atom can significantly influence the compound’s reactivity, biological activity, and overall properties. The combination of the bromophenyl group and the morpholine ring provides a distinct chemical profile that sets it apart from other similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.